An In-depth Technical Guide to (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate: A Key Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate: A Key Chiral Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, a pivotal chiral building block in contemporary medicinal chemistry. Primarily utilized in its N-protected form, this compound serves as a versatile scaffold in the synthesis of complex molecules, most notably as a linker component in Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, stereoselective synthesis from readily available precursors, characteristic analytical data, and core applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
The target compound, (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, is a bifunctional molecule featuring a secondary amine within the pyrrolidine ring, a primary amine at the C4 position, and a methyl ester at the C2 position. Due to the high reactivity and potential for side reactions of the secondary amine, the compound is almost exclusively synthesized, sold, and utilized in its N-Boc protected form: (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate . The free amine is typically generated in situ just prior to its subsequent use.
The trans stereochemical relationship between the C2-carboxylate and the C4-amino group is crucial for its application, providing a defined three-dimensional vector for extending chemical structures.
| Property | (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |
| CAS Number | 121148-00-3[1][2][3] |
| Synonyms | 1-tert-butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate[2][3], trans-4-Amino-1-Boc-2-pyrrolidinecarboxylic acid methyl ester[1][3] |
| Molecular Formula | C₁₁H₂₀N₂O₄[1][3] |
| Molecular Weight | 244.29 g/mol [1][3] |
| Appearance | Liquid, Solid, or Semi-solid[3] |
| Storage | 2-8°C, protect from light, store under inert atmosphere[1][3] |
| Hydrochloride Salt CAS | 334999-32-5 (for the N1-Boc protected form)[4] |
Stereoselective Synthesis
The most common and economically viable route to (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate originates from the chiral pool, specifically from (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline), an abundant natural amino acid. The synthesis hinges on the stereospecific inversion of the hydroxyl group at the C4 position.
The overall synthetic workflow is a multi-step process that ensures the retention of stereochemistry at C2 while inverting the stereocenter at C4.
Detailed Experimental Protocols
Protocol 2.1: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline
-
Causality: The secondary amine of the pyrrolidine ring is more nucleophilic than the hydroxyl group and must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in the planned reaction conditions and its relatively mild removal.
-
Procedure:
-
Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 2:1 mixture of THF and water.
-
Add an aqueous solution of sodium hydroxide (10% w/v, ~2.0 eq NaOH) to deprotonate the carboxylic acid and amine.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.
-
Stir the resulting mixture vigorously at room temperature overnight.
-
Upon reaction completion (monitored by TLC), acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline, which is often used without further purification.[5]
-
Protocol 2.2: Methyl Esterification
-
Causality: The carboxylic acid must be converted to an ester to prevent it from interfering with subsequent reactions, particularly the azide reduction step.
-
Procedure:
-
Dissolve the N-Boc protected acid from Protocol 2.1 (1.0 eq) in a suitable solvent such as DMF or methanol.
-
Add a base (e.g., K₂CO₃, 1.5 eq) followed by methyl iodide (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours until completion.
-
Alternatively, treat the acid with thionyl chloride in methanol at 0°C to reflux.[6]
-
Work up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield the methyl ester.
-
Protocol 2.3: Hydroxyl Activation and Stereospecific Conversion to Amine
-
Causality: The hydroxyl group is a poor leaving group and must be activated, typically by conversion to a sulfonate ester like a mesylate. The subsequent Sₙ2 reaction with sodium azide proceeds with a complete inversion of stereochemistry at the C4 carbon, converting the (4R)-hydroxyl to a (4S)-azide. This is the key stereochemistry-defining step. The azide is then reduced to the desired (4R)-amine, as the initial stereochemical descriptor changes due to priority rules, but the spatial orientation is the result of the inversion.
-
Procedure:
-
Mesylation: Dissolve the hydroxy-ester from Protocol 2.2 (1.0 eq) in dichloromethane at 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0°C for 1-2 hours.[5]
-
Azidation: To the crude mesylate, add sodium azide (NaN₃, 3.0 eq) in DMF. Heat the mixture to 80-90°C and stir for 12-18 hours. This Sₙ2 reaction inverts the stereocenter.
-
Reduction: After cooling and aqueous workup, the crude azide is dissolved in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify by column chromatography to obtain the target intermediate, (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate.
-
Application in Drug Discovery: The PROTAC Linker
The primary and most impactful application of this building block is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule comprising a "warhead" ligand for a target Protein of Interest (POI), an E3 ligase ligand, and a chemical linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for inducing a productive ternary complex (POI-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the POI.[7]
The (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate scaffold is an exemplary linker component. After deprotection of the N-Boc group, the secondary amine (N1) can be coupled to one part of the PROTAC (e.g., the E3 ligase ligand), while the primary amine (N4) can be acylated or alkylated to connect to the other part (e.g., the POI warhead).
-
Advantages of the Pyrrolidine Scaffold:
-
Conformational Rigidity: Compared to flexible alkyl or PEG linkers, saturated heterocycles like pyrrolidine reduce the conformational entropy of the linker, which can pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[8]
-
Improved Physicochemical Properties: The incorporation of the pyrrolidine motif can enhance aqueous solubility and cell permeability, key challenges in PROTAC development.[9]
-
Defined Exit Vectors: The trans stereochemistry provides well-defined attachment points, allowing for precise control over the spatial orientation of the two ligands.
-
Reactivity, Handling, and Deprotection
The key to utilizing this building block is managing the reactivity of its three functional groups: the N1-Boc protected amine, the N4-primary amine, and the C2-methyl ester.
-
N4-Amine: This is the most nucleophilic site and the primary handle for functionalization via acylation, reductive amination, or alkylation.
-
N1-Amine (post-deprotection): Once the Boc group is removed, the secondary amine of the pyrrolidine ring becomes available for coupling.
-
C2-Ester: The methyl ester is relatively stable but can be hydrolyzed under strong acidic or basic conditions if desired.
Protocol 4.1: N-Boc Deprotection
The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
-
Standard Conditions (TFA):
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor by TLC/LC-MS. Upon completion, concentrate the solvent in vacuo. The product is typically obtained as a TFA salt and can be used directly or neutralized with a mild base.
-
-
Milder Conditions (p-TsOH):
-
For substrates sensitive to strong acids, p-toluenesulfonic acid (p-TsOH) can be effective.
-
A mixture of the Boc-protected amine and 1-2 equivalents of p-toluenesulfonic acid monohydrate can be stirred in a suitable solvent or even under solvent-free mechanochemical conditions.[9]
-
Analytical Characterization (Representative Data)
Characterization is typically performed on the stable N-Boc protected intermediate.
-
¹H NMR (400 MHz, CDCl₃, δ):
-
~4.30 ppm (t, 1H): Proton at C2 position (α to ester).
-
~3.75 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~3.60-3.80 ppm (m, 1H): Proton at C5.
-
~3.20-3.40 ppm (m, 2H): Protons at C4 and C5.
-
~2.20-2.35 ppm (m, 1H): Proton at C3.
-
~1.80-1.95 ppm (m, 1H): Proton at C3.
-
~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.
-
~1.50-1.70 ppm (br s, 2H): Protons of the primary amine (-NH₂). (Note: Chemical shifts are approximate and can vary based on solvent and concentration. The pyrrolidine ring protons often show complex splitting patterns).
-
-
¹³C NMR (101 MHz, CDCl₃, δ):
-
~173.5 ppm: Carbonyl carbon of the methyl ester.
-
~154.5 ppm: Carbonyl carbon of the Boc group.
-
~80.0 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).
-
~59.0 ppm: Carbon at C2.
-
~52.5 ppm: Carbon at C5.
-
~52.0 ppm: Methyl carbon of the ester.
-
~50.0 ppm: Carbon at C4.
-
~38.0 ppm: Carbon at C3.
-
~28.5 ppm: Methyl carbons of the Boc group.
-
Conclusion
(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, primarily in its N-Boc protected form, is a high-value chiral building block with a growing role in modern drug discovery. Its stereodefined structure, derived from an inexpensive natural amino acid, provides a rigid and versatile scaffold for constructing complex molecular architectures. Its most prominent application as a linker component in PROTACs underscores its importance in developing next-generation therapeutics. The synthetic protocols and analytical data provided in this guide offer a practical framework for researchers to effectively incorporate this compound into their synthetic programs.
References
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Stjepan, L. et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
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Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
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Raines, R. T. et al. (2010). Practical syntheses of 4-fluoroprolines. PMC. [Link]
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ACE Biolabs. Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride. [Link]
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Sureshbabu, V. V. et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. [Link]
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Protti, S. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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Gavrilov, A. S. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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